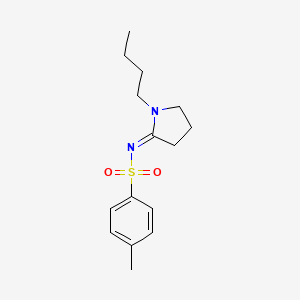![molecular formula C28H30O4 B12706805 Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester CAS No. 38454-02-3](/img/structure/B12706805.png)
Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate is an organic compound with the molecular formula C28H30O4 and a molecular weight of 430.54 g/mol . This compound is known for its unique structural properties, which include a butyl group attached to a phenyl ring, further connected to a benzoate ester. It is often used in various scientific research applications due to its distinct chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-butylbenzoic acid and 4-butylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of 4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate may involve continuous flow reactors to optimize the reaction conditions and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification process. The product is then purified through recrystallization or column chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and as an additive in various chemical formulations.
Wirkmechanismus
The mechanism of action of 4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Butylphenyl 4-(4-hexyloxybenzoyloxy)benzoate
- 4-Butylphenyl 4-(4-methoxybenzoyloxy)benzoate
- 4-Butylphenyl 4-(4-ethoxybenzoyloxy)benzoate
Uniqueness
4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate stands out due to its specific structural configuration, which imparts unique chemical and physical properties. The presence of butyl groups enhances its hydrophobicity, making it suitable for applications in non-polar environments. Additionally, its ester linkage provides a reactive site for further chemical modifications, allowing for the synthesis of a wide range of derivatives .
Eigenschaften
CAS-Nummer |
38454-02-3 |
|---|---|
Molekularformel |
C28H30O4 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
[4-(4-butylphenoxy)carbonylphenyl] 4-butylbenzoate |
InChI |
InChI=1S/C28H30O4/c1-3-5-7-21-9-13-23(14-10-21)27(29)32-26-19-15-24(16-20-26)28(30)31-25-17-11-22(12-18-25)8-6-4-2/h9-20H,3-8H2,1-2H3 |
InChI-Schlüssel |
ACAXIUADIABHTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid](/img/structure/B12706753.png)










